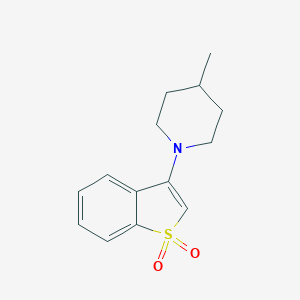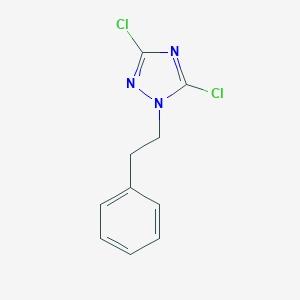![molecular formula C16H17NO2 B249454 N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)
N-[2-(biphenyl-4-yloxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(biphenyl-4-yloxy)ethyl]acetamide, also known as BPEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. BPEA is a derivative of the compound 4-phenylbutyric acid, which has been shown to have anti-inflammatory and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of N-[2-(biphenyl-4-yloxy)ethyl]acetamide is not fully understood. However, it has been suggested that N-[2-(biphenyl-4-yloxy)ethyl]acetamide may exert its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs by N-[2-(biphenyl-4-yloxy)ethyl]acetamide can lead to the upregulation of genes involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. N-[2-(biphenyl-4-yloxy)ethyl]acetamide has also been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(biphenyl-4-yloxy)ethyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-[2-(biphenyl-4-yloxy)ethyl]acetamide is also relatively non-toxic and has low side effects, making it a safe compound for in vitro and in vivo experiments. However, N-[2-(biphenyl-4-yloxy)ethyl]acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. N-[2-(biphenyl-4-yloxy)ethyl]acetamide also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2-(biphenyl-4-yloxy)ethyl]acetamide. One area of research is to further investigate its mechanism of action and identify its specific targets. Another area of research is to explore its potential use in combination with other compounds for the treatment of various diseases. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(biphenyl-4-yloxy)ethyl]acetamide to optimize its therapeutic potential. Finally, more studies are needed to investigate the potential side effects and safety of N-[2-(biphenyl-4-yloxy)ethyl]acetamide in humans.
Synthesemethoden
N-[2-(biphenyl-4-yloxy)ethyl]acetamide can be synthesized through a multi-step process starting from 4-phenylbutyric acid. The first step involves the conversion of 4-phenylbutyric acid to 4-bromobutyric acid through the reaction with phosphorus tribromide. The second step involves the reaction of 4-bromobutyric acid with sodium ethoxide to form 2-(bromomethyl)phenyl ether. The final step involves the reaction of 2-(bromomethyl)phenyl ether with N-acetyl ethylenediamine to form N-[2-(biphenyl-4-yloxy)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
N-[2-(biphenyl-4-yloxy)ethyl]acetamide |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[2-(4-phenylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
LGPXRQMJGSBKEG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)




![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)
